Product packaging for benzyl (2-quinolinylthio)acetate(Cat. No.:)

benzyl (2-quinolinylthio)acetate

Cat. No.: B5213376
M. Wt: 309.4 g/mol
InChI Key: NLMGIOPXKOAMKW-UHFFFAOYSA-N
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Description

Benzyl (2-quinolinylthio)acetate is a synthetic organic compound featuring a quinoline ring system linked to a benzyl acetate group via a thioether bridge. The molecular structure incorporates a quinoline moiety, a common pharmacophore in medicinal chemistry, suggesting potential research applications in the development of pharmaceuticals and agrochemicals . The presence of the thioether linkage and the benzyl ester can offer distinct reactivity and properties for exploration in various chemical syntheses . Similarly, the benzyl ester group is a feature found in various compounds and may influence the compound's solubility and metabolic profile . This product is intended for research and development purposes in laboratory settings only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO2S B5213376 benzyl (2-quinolinylthio)acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-quinolin-2-ylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-18(21-12-14-6-2-1-3-7-14)13-22-17-11-10-15-8-4-5-9-16(15)19-17/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMGIOPXKOAMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 2 Quinolinylthio Acetate and Analogues

Strategies for Quinoline (B57606) Core Construction

The quinoline scaffold is a fundamental component of benzyl (B1604629) (2-quinolinylthio)acetate. Its synthesis has been a subject of extensive research, leading to the development of numerous classical and modern synthetic protocols.

Established Quinoline Synthesis Protocols

Several named reactions have become cornerstone methods for the synthesis of the quinoline ring system. These protocols, while foundational, often require harsh reaction conditions.

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction proceeds through a cyclization and dehydration mechanism to yield the quinoline core.

Friedländer Synthesis: The Friedländer synthesis offers a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an enolizable ketone or aldehyde, in the presence of an acid or base catalyst.

Pfitzinger Reaction: In the Pfitzinger reaction, isatin (B1672199) is reacted with a carbonyl compound containing an α-methylene group in the presence of a base to produce quinoline-4-carboxylic acids.

Gould–Jacobs Reaction: This multi-step synthesis starts with the reaction of an aniline derivative with ethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification and decarboxylation to form the quinoline ring.

Doebner–von Miller Reaction: This reaction is a variation of the Skraup synthesis, where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of a Lewis acid or a Brønsted acid.

Conrad–Limpach Synthesis: The Conrad–Limpach synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, either quinolin-4-ones (at lower temperatures) or quinolin-2-ones (at higher temperatures) can be selectively formed.

Table 1: Overview of Established Quinoline Synthesis Protocols

Synthesis Name Reactants Product Type
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent Quinoline
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, compound with α-methylene group Substituted quinolines
Pfitzinger Reaction Isatin, carbonyl compound with α-methylene group Quinoline-4-carboxylic acids
Gould–Jacobs Reaction Aniline, ethyl ethoxymethylenemalonate 4-Hydroxyquinolines
Doebner–von Miller Reaction Aniline, α,β-unsaturated carbonyl compound Substituted quinolines
Conrad–Limpach Synthesis Aniline, β-ketoester Quinolin-4-ones or Quinolin-2-ones

Contemporary and Green Approaches in Quinoline Synthesis

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for quinoline synthesis. These approaches often utilize catalysis and alternative energy sources to improve yields and reduce waste.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a variety of organic reactions, including the synthesis of quinolines. The use of microwave irradiation can significantly reduce reaction times and improve product yields compared to conventional heating methods. For instance, the Friedländer annulation can be efficiently carried out under microwave irradiation in the absence of a solvent, representing a greener alternative to traditional methods.

Catalysis plays a pivotal role in contemporary quinoline synthesis. A wide range of catalysts, including metal-based catalysts (e.g., gold, palladium, iron, copper) and organocatalysts, have been employed to facilitate the construction of the quinoline ring. For example, gold catalysts have been shown to be highly effective in promoting the synthesis of poly-substituted quinolines from N-propargylanilines. Iron-catalyzed domino reactions of anilines with two molecules of a terminal alkyne also provide an efficient route to 2,4-disubstituted quinolines. Furthermore, the use of heterogeneous catalysts is gaining traction as they offer advantages in terms of reusability and ease of separation from the reaction mixture.

Formation of the (2-quinolinylthio) Moiety

The introduction of the sulfur atom at the 2-position of the quinoline ring is a key step in the synthesis of benzyl (2-quinolinylthio)acetate. This is typically achieved through the formation of a thioether linkage.

Introduction of Sulfur-Containing Linkages to Quinoline Scaffolds

A common strategy for introducing a sulfur-containing group at the 2-position of the quinoline ring involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on a pre-formed quinoline scaffold. 2-Chloroquinoline (B121035) is a frequently used starting material for this purpose. It can be readily synthesized from quinolin-2-one by reaction with a chlorinating agent like phosphorus oxychloride.

The resulting 2-chloroquinoline can then react with a sulfur nucleophile, such as a thiol, to form the desired thioether. Alternatively, quinoline-2-thione, which exists in tautomeric equilibrium with quinoline-2-thiol (B7765226), can be used as a precursor. Quinoline-2-thiones can be prepared by various methods, including the reaction of quinolin-2-ones with Lawesson's reagent or phosphorus pentasulfide.

Optimization of Thiolation and Thioetherification Reactions

The efficiency of the thioetherification reaction can be influenced by several factors, including the choice of base, solvent, and reaction temperature. The reaction of 2-chloroquinoline with a thiol is typically carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate anion. Common bases used for this purpose include sodium hydroxide, potassium carbonate, and sodium hydride.

The choice of solvent can also impact the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the nucleophilic substitution reaction. Phase-transfer catalysts can also be utilized to enhance the reactivity of the thiolate anion in biphasic reaction systems.

Synthesis of the Benzyl Acetate (B1210297) Moiety and Esterification

The final step in the synthesis of this compound involves the formation of the ester linkage. This is typically achieved by reacting the (2-quinolinylthio)acetic acid intermediate with benzyl alcohol or a benzyl halide.

The (2-quinolinylthio)acetic acid intermediate can be prepared by reacting the quinoline-2-thiolate with an α-haloacetic acid or its ester, followed by hydrolysis if an ester was used. For example, the sodium salt of quinoline-2-thiol can be reacted with ethyl chloroacetate (B1199739) to yield ethyl (2-quinolinylthio)acetate, which can then be hydrolyzed to the corresponding carboxylic acid.

The subsequent esterification to form the benzyl ester can be accomplished through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), before reaction with benzyl alcohol. Another efficient method is the reaction of the sodium or potassium salt of (2-quinolinylthio)acetic acid with benzyl chloride or benzyl bromide in a suitable solvent.

Advanced Esterification Techniques for Benzyl Esters

The formation of benzyl esters is a key step in the synthesis of the target compound. While traditional Fischer esterification, involving the reaction of a carboxylic acid with benzyl alcohol in the presence of an acid catalyst like sulfuric acid, is a well-established method, several advanced techniques offer improved yields, milder reaction conditions, and greater functional group tolerance. scribd.commasterorganicchemistry.com

One approach involves the use of solid catalysts to simplify product purification and catalyst recycling. For instance, niobium(V) chloride (NbCl₅) has been demonstrated to effectively catalyze the direct esterification of carboxylic acids with benzyl alcohol at room temperature. nih.gov Furthermore, grafting NbCl₅ onto a silica (B1680970) (SiO₂) support creates a heterogeneous catalyst that can be easily recovered and reused, with comparable or even greater yields than the homogeneous system for many substrates. nih.gov Other heterogeneous catalysts, such as strong acid cation exchange resins and phosphotungstic acid, have also been successfully employed for benzyl acetate synthesis. geniusjournals.orgscispace.com

Alternative activation methods for the carboxylic acid can also facilitate esterification. The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) accelerates the reaction and suppresses side product formation, even for sterically hindered substrates. organic-chemistry.org Another strategy involves the in situ generation of a more reactive acylating agent. For example, a benzyne-mediated process allows for the esterification of carboxylic acids with alcohols under mild conditions. organic-chemistry.org This method proceeds through the selective nucleophilic addition of the carboxylic acid to benzyne, followed by transesterification with the alcohol. organic-chemistry.org

Direct C-H activation of toluene (B28343) derivatives presents a highly atom-economical route to benzyl esters. Palladium-catalyzed C-H acyloxylation of toluene with carboxylic acids under an oxygen atmosphere provides a facile and efficient synthesis. organic-chemistry.org Similarly, ionic iron(III) complexes can catalyze the esterification of primary benzylic C-H bonds with carboxylic acids using di-tert-butyl peroxide as an oxidant. organic-chemistry.org

The following table summarizes various catalytic systems and conditions for benzyl ester synthesis:

Table 1: Catalytic Systems for Benzyl Ester Synthesis

Catalyst/Reagent Co-reagent/Conditions Substrates Yield Reference
Niobium(V) chloride (NbCl₅) Room temperature, 2-3 hours Carboxylic acids, benzyl alcohol High nih.gov
SiO₂-grafted NbCl₅ Reflux, 6-9 hours Carboxylic acids, benzyl alcohol High nih.gov
Strong acid cation exchange resin 100 °C, 10 hours Acetic acid, benzyl alcohol 84.23% scispace.com
Phosphotungstic acid 2 hours Acetic acid, benzyl alcohol 90.0% scispace.com
Dicyclohexylcarbodiimide (DCC) 4-(Dimethylamino)pyridine (DMAP) Carboxylic acids, alcohols/thiols Good organic-chemistry.org
Palladium catalyst Oxygen (1 atm) Toluene, carboxylic acids High organic-chemistry.org
Ionic iron(III) complexes Di-tert-butyl peroxide Benzylic C-H bonds, carboxylic acids Not specified organic-chemistry.org

Coupling of Benzyl Alcohol Derivatives with Activated Carboxylic Acids

The coupling of benzyl alcohol derivatives with activated carboxylic acids provides a direct route to benzyl esters. This activation of the carboxylic acid moiety can be achieved through various means, enhancing its electrophilicity and facilitating the nucleophilic attack by the benzyl alcohol.

One common strategy is the conversion of the carboxylic acid into a more reactive species, such as an acyl halide or an acid anhydride. These activated intermediates readily react with benzyl alcohol, often in the presence of a base to neutralize the acidic byproduct. For example, benzyl acetate can be synthesized by reacting benzyl alcohol with acetic anhydride. geniusjournals.orggoogle.com

Palladium-catalyzed reactions have also been developed for the coupling of benzyl alcohols with carboxylic acids. For instance, the benzylation of indole (B1671886) carboxylic acids with benzyl alcohols can be achieved using a palladium acetate catalyst, proceeding through an (η³-benzyl)palladium intermediate. mdpi.com This method demonstrates the potential for C-H activation strategies in these coupling reactions.

Photocatalysis offers a mild and efficient alternative for activating benzyl alcohol. Specific photocatalytic C-C coupling of benzyl alcohol can be controlled to achieve either Cα–H or O–H bond activation, leading to different products. nih.govacs.org While not a direct esterification, this highlights the potential of photocatalysis in activating benzyl alcohol for subsequent coupling reactions.

Convergent and Divergent Synthesis Strategies for the Target Compound

The synthesis of this compound can be approached through either a convergent or a divergent strategy, each with its own advantages in terms of efficiency and molecular diversity.

Stepwise Assembly and Sequential Reaction Optimization

A stepwise, or linear, synthesis involves the sequential construction of the target molecule. For this compound, this would typically involve the separate synthesis of 2-mercaptoquinoline and (benzylthio)acetic acid, followed by a final esterification step.

One-Pot and Multicomponent Reactions for Enhanced Efficiency

To improve synthetic efficiency, one-pot and multicomponent reactions are highly desirable as they reduce the number of purification steps, save time, and minimize waste. rsc.orgnih.gov

Several one-pot methods for thioester synthesis have been developed. One such method utilizes sodium thiosulfate (B1220275) as a sulfur surrogate in a two-step, one-pot reaction with organic halides and aryl anhydrides. rsc.org This approach is operationally simple and provides structurally diverse products in good yields. Another efficient and odorless one-pot procedure involves the reaction of benzoic anhydrides, thiourea, and various organic halides. nih.gov In this method, thiobenzoic acids are generated in situ and subsequently react with the halide. nih.gov

Multicomponent reactions (MCRs) offer an even higher degree of convergence by combining three or more starting materials in a single reaction vessel to form a complex product. An electrochemical three-component reaction involving elemental sulfur, an α-keto acid, and a diazoalkane has been reported for the synthesis of thioesters. rsc.org This metal-free and oxidant-free method is highly atom- and step-economical. rsc.org Direct photocatalyzed hydrogen atom transfer enables a three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur to produce thioesters. organic-chemistry.orgnih.gov

The following table provides examples of one-pot and multicomponent reactions for thioester synthesis:

Table 2: One-Pot and Multicomponent Reactions for Thioester Synthesis

Reaction Type Reactants Key Features Yields Reference(s)
One-pot, two-step Sodium thiosulfate, organic halides, aryl anhydrides Transition metal-free, operational simplicity 42-90% rsc.org
One-pot Benzoic anhydrides, thiourea, organic halides Odorless, in situ generation of thiobenzoic acids Not specified nih.gov
Three-component electrochemical Elemental sulfur, α-keto acid, diazoalkane Metal-free, oxidant-free, high atom economy Not specified rsc.org

Purification and Characterization Methodologies (General Academic Context)

The isolation and purification of the synthesized this compound are critical to obtaining a pure sample for characterization and further use.

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatography is the most common and effective method for the purification of organic compounds.

Column Chromatography: This technique is widely used for the preparative separation of compounds. rsc.org The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or solvent mixture (the mobile phase) is passed through the column. rsc.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For thioesters, a common mobile phase is a gradient of ethyl acetate in hexanes. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient analytical technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the purity of a compound. nih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, and the plate is developed in a chamber containing a suitable solvent. The separated spots are visualized, often under UV light.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical and preparative technique that offers high resolution and sensitivity. In RP-HPLC, the stationary phase is nonpolar (e.g., C4, C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.govamazonaws.com This technique is particularly useful for the purification of less volatile or more polar compounds. Ion-pair RP-HPLC, which involves the addition of an ion-pairing agent to the mobile phase, can be used for the analysis and purification of charged molecules like acyl coenzyme A thioesters. nih.gov

Spectroscopic and Spectrometric Elucidation of Chemical Structure (e.g., NMR, HRMS)

The definitive identification and structural confirmation of this compound and its analogues rely on a combination of modern spectroscopic and spectrometric techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools, providing detailed insights into the molecular framework and elemental composition of these compounds.

The structural elucidation of quinoline derivatives is often achieved through comprehensive analysis of their NMR and mass spectra. While specific data for this compound is not extensively detailed in publicly available literature, the characteristic signals can be predicted based on the well-established spectral data of analogous quinoline and thioester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural analysis of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the quinoline ring, the benzyl group, and the acetate methylene (B1212753) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The quinoline protons typically appear in the aromatic region (δ 7.0–8.5 ppm). Due to the electron-withdrawing nature of the nitrogen atom and the thioester group, the protons on the quinoline ring, particularly those closer to these functionalities, would experience notable downfield shifts. The concentration of the sample can also influence the chemical shifts of quinoline protons due to intermolecular π-π stacking interactions. uncw.edu

The methylene protons of the benzyl group (Ar-CH₂-O) would likely appear as a singlet around δ 5.0-5.5 ppm. The aromatic protons of the benzyl group would resonate in the typical aromatic region, likely between δ 7.2 and 7.5 ppm. The methylene protons of the acetate group (S-CH₂-CO) are expected to produce a singlet in the range of δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-175 ppm. The carbons of the quinoline ring would appear in the aromatic region of the spectrum (δ 120-160 ppm), with the carbon attached to the sulfur atom showing a characteristic shift. The methylene carbon of the benzyl group would likely be found around δ 65-70 ppm, while the methylene carbon of the acetate group would be in the range of δ 35-40 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Quinoline-H7.0 - 8.5Multiplets
Benzyl-CH₂5.0 - 5.5Singlet
Benzyl-Ar-H7.2 - 7.5Multiplets
Acetate-CH₂3.8 - 4.2Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 175
Quinoline-C120 - 160
Benzyl-CH₂65 - 70
Benzyl-Ar-C125 - 140
Acetate-CH₂35 - 40

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₈H₁₅NO₂S), the expected exact mass can be calculated and compared with the experimentally determined value, typically with an accuracy of a few parts per million (ppm). This high level of accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, characteristic fragments corresponding to the benzyl cation (m/z 91), the quinolinethiol cation, and other fragments resulting from the cleavage of the ester and thioether bonds would be expected.

The synthesis of novel quinoline derivatives is often confirmed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer (ESI-Q-TOF). rsc.org This method allows for the accurate mass measurement of the protonated molecule [M+H]⁺, further confirming the successful synthesis and structure of the target compound.

Derivatization and Structural Modification of Benzyl 2 Quinolinylthio Acetate

Rational Design of Analogues for Structure-Activity Relationship (SAR) Exploration

The rational design of analogues of benzyl (B1604629) (2-quinolinylthio)acetate is a cornerstone of medicinal chemistry, aiming to understand how specific structural features of the molecule contribute to its biological effects. This process involves targeted modifications at various positions of the molecule to probe interactions with biological targets.

Research on related quinoline-based compounds has demonstrated that the nature and position of substituents on the quinoline (B57606) ring are critical for biological activity. For instance, in a series of substituted quinoline derivatives, compounds bearing specific substituents were found to exhibit significant antiviral activity against the Influenza A virus. This underscores the potential for modulating the activity of benzyl (2-quinolinylthio)acetate through similar substitutions.

Strategic placement of electron-donating or electron-withdrawing groups can alter the electron density of the quinoline system, thereby affecting its interaction with target proteins. Steric bulk is another crucial factor; the introduction of larger or smaller substituents can probe the spatial constraints of a binding pocket.

Table 1: Representative Substitutions on the Quinoline Ring and Their Potential Effects

Position on Quinoline RingSubstituent TypePotential Effect on Activity
C4Halogen (e.g., Cl, F)May enhance binding through halogen bonding and improve membrane permeability.
C6Methoxy (B1213986) (-OCH3)Can increase electron density and potentially form hydrogen bonds.
C7Nitro (-NO2)Strong electron-withdrawing group, can influence electronic interactions.
C8Amino (-NH2)Can act as a hydrogen bond donor and a point for further derivatization.

The benzyl group, part of the ester moiety, offers another avenue for SAR exploration. Modifications can include substitutions on the phenyl ring or changes to the length of the linker connecting the phenyl ring to the ester oxygen.

Studies on other classes of compounds, such as N-benzyl-2-acetamidopropionamide derivatives, have shown that substitutions on the benzyl ring can dramatically influence anticonvulsant activity. Similarly, for benzylisoquinoline alkaloids, the substitution pattern on the benzyl portion is a key determinant of their antioxidative properties. nih.gov These findings suggest that modifying the benzyl group of this compound could significantly impact its biological profile.

Table 2: Potential Modifications to the Benzyl Group

Modification TypeExampleRationale
Phenyl Ring Substitution4-Chloro, 4-MethoxyTo explore electronic and steric effects on binding.
Change in Ring SystemNaphthyl, PyridylTo investigate the impact of different aromatic systems.
Linker ModificationPhenethylTo assess the effect of distance between the aromatic ring and the core.

The thioether linkage is a critical and flexible component of the molecule. Its modification, through oxidation or replacement with other heteroatoms, can provide valuable insights into the SAR.

Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone introduces polarity and hydrogen bond accepting capabilities, which can alter the compound's solubility and binding interactions. The synthesis of thioether derivatives of other complex molecules, such as tylosin, has been shown to yield compounds with altered biological activity. nih.gov

Replacement of the sulfur atom with other heteroatoms like oxygen (ether) or nitrogen (amine) would create profound changes in the geometry and electronic nature of the linker, helping to determine the importance of the sulfur atom for activity.

Table 3: Modifications of the Thioether Linkage

ModificationResulting Functional GroupPotential Impact
OxidationSulfoxide (-SO-)Increased polarity, potential for hydrogen bonding.
OxidationSulfone (-SO2-)Further increased polarity and altered geometry.
ReplacementEther (-O-)Change in bond angle and removal of potential sulfur-specific interactions.
ReplacementAmine (-NH- or -NR-)Introduction of a hydrogen bond donor/acceptor and a basic center.

The ester group itself is a key site for modification, often aimed at improving metabolic stability or acting as a handle for prodrug strategies. Bioisosteric replacement of the ester group with other functionalities can lead to analogues with different chemical and biological properties. nih.gov

Esters can be susceptible to hydrolysis by esterases in the body. Replacing the ester with more stable groups, such as amides or other bioisosteres, can enhance the compound's in vivo lifetime. nih.gov

Table 4: Bioisosteric Replacements for the Ester Moiety

BioisostereRationale
AmideIncreases metabolic stability and introduces a hydrogen bond donor.
1,2,4-OxadiazoleA common and effective amide and ester bioisostere that can improve metabolic stability. nih.gov
KetoneRemoves the ester oxygen, altering the electronic profile and hydrogen bonding capacity.
Reverse AmideChanges the orientation of the carbonyl and N-H groups.

Synthetic Accessibility and Feasibility of Designed Analogues

The successful implementation of a rational design strategy is contingent upon the synthetic accessibility of the proposed analogues. The core structure of this compound lends itself to modular synthesis, allowing for the introduction of diversity at various positions.

The synthesis of the quinoline core can be achieved through established methods, with a wide range of commercially available starting materials allowing for diverse substitutions on the quinoline ring. The thioether linkage is typically formed through a nucleophilic substitution reaction between a quinoline-2-thiol (B7765226) and a suitable benzyl halide derivative. The ester can be formed through standard esterification procedures. The feasibility of synthesizing a library of analogues is therefore generally high, relying on well-understood and robust chemical transformations.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds, which can be invaluable for initial hit discovery and lead optimization. nih.gov This approach involves the systematic and repetitive covalent linkage of various "building blocks" to create a large array of structurally diverse molecules. nih.gov

For this compound, a combinatorial approach could involve the parallel synthesis of numerous analogues by reacting a set of substituted quinoline-2-thiols with a collection of diverse benzyl halides. This could be performed using solid-phase synthesis, where the quinoline or benzyl component is attached to a resin, or through solution-phase parallel synthesis. The resulting library of compounds can then be screened for biological activity, allowing for a rapid exploration of the SAR. The use of modern techniques in combinatorial chemistry, including automated synthesis and high-throughput screening, can significantly accelerate the drug discovery process. nih.govnih.gov

Structure Activity Relationship Sar Studies

Elucidating Key Pharmacophoric Elements of the Benzyl (B1604629) (2-quinolinylthio)acetate Scaffold

The benzyl (2-quinolinylthio)acetate scaffold is composed of three primary pharmacophoric elements: the quinoline (B57606) ring system, the flexible thioacetate (B1230152) linker, and the terminal benzyl group. Each component plays a crucial role in the molecule's potential biological interactions.

The Quinoline Ring: As a bicyclic aromatic heterocycle, the quinoline nucleus is a well-established scaffold in medicinal chemistry, known for its ability to engage in various biological interactions, including π-π stacking and hydrogen bonding. In related compounds, the quinoline ring is often essential for activity. For instance, studies on quinoline-carbonitrile derivatives showed that substitutions at the 6-position could modulate antibacterial activity, with a methoxy (B1213986) group being preferable to a methyl group or no substitution. nih.gov

The Thioether Linkage: The sulfur atom in the thioether bridge is a critical element. It provides conformational flexibility and can act as a hydrogen bond acceptor. In studies of related benzylthioquinolinium iodides, replacing the sulfur atom with its oxygen isostere resulted in a complete loss of antifungal activity, confirming the sulfur atom's essential role. nih.gov The thioether is more nucleophilic and has different geometric constraints than an ether linkage, which significantly influences its interaction with biological targets.

The Benzyl Group: The terminal benzyl ring serves as a hydrophobic feature that can engage in van der Waals and hydrophobic interactions within a target's binding pocket. The presence of an aromatic ring in this position is often a requirement for activity. In related antifungal compounds, replacing the benzyl's phenyl ring with a non-aromatic cyclohexyl group led to a drastic reduction in the spectrum of activity, while extending the aromatic system to a naphthalene (B1677914) ring enhanced it. nih.gov

Impact of Substituent Electronic and Steric Properties on Biological Activity

Modifications to the benzyl and quinoline rings can significantly alter biological activity by influencing the molecule's electronic and steric profile.

Electronic Effects: The electronic nature of substituents on the benzyl ring of related molecules has a profound impact on their potency. In a series of benzylthioquinolinium iodides, electron-withdrawing groups (like trifluoromethyl, CF₃) and electron-donating groups (like methoxy, OCH₃) were studied. For both types of substituents, placing them at the para position of the benzyl ring generally resulted in the highest potency. nih.gov

Steric Effects: The size and position of substituents are also critical. For example, introducing a bulky tertiary-butyl group at the para-position of the benzyl ring in related structures was detrimental to activity. nih.gov Similarly, in a series of N-benzyl phenethylamines, increasing the size of a substituent at the 4-position generally led to a drop in functional activity. nih.gov This indicates that the binding pocket has specific steric constraints.

The following table summarizes the observed impact of various substituents on the biological activity of analogous quinoline derivatives.

Compound Series Substituent & Position Observed Effect on Activity Reference
Benzylthioquinolinium Iodidespara-CF₃ on Benzyl RingHigh Potency nih.gov
Benzylthioquinolinium Iodidespara-OCH₃ on Benzyl RingHigh Potency, Equipotent to Unsubstituted nih.gov
Benzylthioquinolinium Iodidespara-t-Butyl on Benzyl RingDeleterious to Activity nih.gov
Benzylthioquinolinium Iodides3,4-dichloro on Benzyl RingLower Activity nih.gov
N-Benzyl PhenethylaminesIncreasing Alkyl Size at 4-positionDrop in Activity nih.gov
Quinoline-carbonitriles6-Methoxy on Quinoline RingIncreased Antibacterial Inhibition nih.gov

Conformational Analysis and Identification of Bioactive Conformations

The this compound molecule possesses significant conformational flexibility, primarily around the C-S (thioether) and C-O (ester) single bonds. This flexibility allows the molecule to adopt numerous three-dimensional shapes. However, it is widely accepted in medicinal chemistry that only a specific conformation, the "bioactive conformation," is responsible for productive binding to a biological target.

Identifying this bioactive conformation is key to understanding the molecule's mechanism of action. While specific conformational analysis studies for this compound are not available, research on other quinolinyl-bridged aryl compounds has shown that the most active molecules often adopt an extended and energetically favorable conformation to map the key features of a pharmacophore model. nih.gov The relative orientation of the quinoline ring, the thioacetate linker, and the benzyl group is critical and is dictated by the rotational barriers around the single bonds. Computational methods, such as molecular dynamics simulations, would be required to explore the conformational landscape and identify low-energy, stable conformations that could represent the bioactive form.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, various QSAR models have been developed to guide the design of new, more potent agents.

2D and 3D QSAR Approaches (e.g., CoMFA)

Both 2D and 3D QSAR methods have been applied to quinoline-based compounds.

2D-QSAR: These models correlate 2D structural descriptors (e.g., topological indices, molecular weight, counts of atoms and bonds) with activity. For a series of quinoline derivatives with antitubercular activity, a 2D-QSAR model was developed that showed a good correlation between structural properties and biological activity. nih.gov

3D-QSAR: These advanced methods consider the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques. These methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a set of aligned molecules. The resulting field values are then correlated with biological activity.

For various series of quinoline derivatives, CoMFA and CoMSIA have yielded statistically significant models. nih.govnih.gov These models produce 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA model might show a region where bulky, sterically favored groups would enhance binding, while another region might favor electronegative groups.

The table below summarizes the statistical quality of several QSAR models developed for quinoline-like compounds.

QSAR Model Compound Class q² (Cross-validated r²) r² (Non-cross-validated r²) Reference
CoMFAQuinolone Carboxylic Acids0.670.98 nih.gov
CoMSIAQuinolone Carboxylic Acids0.760.99 nih.gov
CoMFAQuinoline Derivatives (Anticancer)0.5920.966 nih.gov
CoMSIAQuinoline Derivatives (Anticancer)0.5330.985 nih.gov
2D-QSARQuinoline Derivatives (Antitubercular)0.8160.918 nih.gov

Ligand-Based and Structure-Based QSAR Modeling

QSAR models can be developed using two main approaches, depending on the available information.

Ligand-Based QSAR: This approach is used when the 3D structure of the biological target is unknown. The models are built based solely on the structural information of a series of compounds (ligands) with known activities. researchgate.net Pharmacophore modeling is a common ligand-based method where a 3D arrangement of essential chemical features responsible for activity is identified from a set of active molecules. nih.govnih.gov The CoMFA and CoMSIA studies on quinoline derivatives mentioned previously are examples of ligand-based 3D-QSAR, as they rely on aligning the ligand structures. nih.govnih.gov

Structure-Based QSAR: When the 3D structure of the target protein or enzyme is available (e.g., from X-ray crystallography), structure-based methods can be employed. This approach involves docking the ligands into the active site of the target. The interaction energies and other parameters derived from the docked poses are then used as descriptors in the QSAR model. This provides a more direct understanding of how the ligands interact with the target. For quinolinone-based thiosemicarbazones, molecular docking into the active site of target enzymes has been used to rationalize their antituberculosis activity. nih.gov

In Vitro Biological Evaluation and Identification of Biological Targets

Anticancer Activity Assessment (Cell-Based Assays)Publicly accessible scientific databases do not contain reports on the assessment of benzyl (B1604629) (2-quinolinylthio)acetate for anticancer activity using cell-based assays.

Evaluation of Cell Cycle Modulation and Apoptosis Induction

There is no available scientific literature that has investigated the effects of benzyl (2-quinolinylthio)acetate on cell cycle progression or the induction of apoptosis in any cell line. Consequently, no data exists regarding its potential to arrest cells at specific phases of the cell cycle (e.g., G0/G1, S, or G2/M) or to trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Enzyme Inhibition Studies

Comprehensive searches for studies on the enzymatic inhibition by this compound yielded no results. The interaction of this compound with key enzymes involved in cellular processes remains uninvestigated.

Inhibition of Topoisomerases

There are no published reports on whether this compound can inhibit the activity of topoisomerases, such as topoisomerase I or II. These enzymes are critical for DNA replication and repair, and their inhibition is a common mechanism for anticancer drugs. However, the potential of this compound as a topoisomerase inhibitor has not been explored.

Modulation of Kinase Activity

The effect of this compound on the activity of various protein kinases has not been documented in the scientific literature. This includes key kinases implicated in cancer signaling pathways, such as:

Src kinase

Protein kinase CK2

c-Met

Epidermal Growth Factor Receptor (EGFR)

Vascular Endothelial Growth Factor (VEGF) receptors

Without experimental data, it is unknown if this compound can act as an inhibitor or an activator of these or any other kinases.

Effects on Other Relevant Biological Enzymes

No studies have been published detailing the effects of this compound on other significant enzymes. The list of enzymes for which there is no available data includes, but is not limited to:

DNA methyltransferases

Acetylcholinesterase

Monoamine oxidase

Triosephosphate isomerase

Receptor Modulation Assays (Excluding Human Clinical Data)

There is a lack of in vitro studies investigating the ability of this compound to modulate the activity of any biological receptors. Therefore, its potential as an agonist or antagonist at any receptor site is currently unknown.

Investigation of Molecular Mechanisms of Action (In Vitro)

Given the absence of primary research on the biological activities of this compound, there is consequently no information available regarding its molecular mechanisms of action. Any discussion on how this compound might exert biological effects at a molecular level would be entirely speculative.

DNA Interaction Studies (e.g., intercalation, binding assays)

Comprehensive searches of scientific databases did not yield specific studies investigating the direct interaction of this compound with DNA. Research on structurally related compounds, such as certain quinoxaline (B1680401) derivatives, has explored DNA binding and intercalation. For instance, studies have shown that the presence of a benzyl group on a quinoxaline scaffold can influence its DNA binding mode, potentially acting as an "intercalation switch". nih.govresearchgate.net These studies employed techniques like circular dichroism, fluorescence spectroscopy, and gel electrophoresis to characterize the interaction. nih.govresearchgate.net However, no such experimental data has been published for this compound itself. Therefore, its ability to intercalate or bind to DNA has not been experimentally verified.

Protein Binding Profiling and Target Engagement Assays

There is no available research in the public scientific literature that details the protein binding profile or specific molecular targets of this compound. Methodologies to determine such interactions, like target engagement assays, are crucial in drug discovery and chemical biology to understand a compound's mechanism of action. nih.govfrontiersin.org These assays can be performed in various formats, including cell-free systems, intact cells, or even in vivo, using techniques such as thermal shift assays (DSF, CETSA), radioligand displacement assays, and advanced proteomics approaches. nih.govfrontiersin.orgyoutube.com For example, the NanoBRET® Target Engagement Assay is a prominent method used to quantify compound binding to specific proteins in living cells. promega.compromega.com Despite the availability of these technologies, they have not been applied to profile the protein interactions of this compound, leaving its protein targets unidentified.

Intracellular Pathway Analysis and Cellular Effects

Specific investigations into the intracellular signaling pathways modulated by this compound, and its consequential cellular effects, have not been reported. Understanding how a compound affects cellular processes is fundamental to characterizing its biological activity. This often involves a variety of cellular assays to measure effects on cell viability, proliferation, apoptosis, and specific signaling cascades. While studies on related compounds like benzyl acetate (B1210297) have examined its metabolic pathways, leading to the formation of metabolites such as benzylmercapturic acid, this information is not directly transferable to this compound. nih.gov Without dedicated research, the cellular impact of this compound remains unknown.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a small molecule, might interact with a protein target.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

No studies have been published that analyze the ligand-protein interactions or predict the binding mode of benzyl (B1604629) (2-quinolinylthio)acetate with any biological target.

Identification of Potential Binding Sites on Macromolecular Targets

There is no information available from molecular docking studies to identify potential binding sites for benzyl (2-quinolinylthio)acetate on any macromolecular targets.

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Changes

Molecular dynamics simulations are used to study the physical movements of atoms and molecules. In drug discovery, these simulations can provide insights into the stability of a ligand-protein complex and any conformational changes that may occur upon binding. No molecular dynamics simulation studies have been reported for this compound.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules.

Electronic Properties and Reactivity Analysis (e.g., DFT studies)

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. There are no published DFT or other quantum chemical studies that analyze the electronic properties and reactivity of this compound.

Conformational Landscapes and Energy Minimization

The study of conformational landscapes and energy minimization helps to identify the most stable three-dimensional structures of a molecule. No such computational analyses have been performed for this compound.

Table of Compounds Mentioned

Future Directions and Research Perspectives

Exploration of Novel Biological Targets for Therapeutic Intervention

The vast therapeutic landscape of quinoline (B57606) derivatives suggests that benzyl (B1604629) (2-quinolinylthio)acetate could modulate numerous biological pathways. Future research should systematically explore its interaction with novel and established therapeutic targets.

Kinase Inhibition: Many quinoline-based molecules act as kinase inhibitors, crucial in cancer therapy. nih.gov Targets like the receptor tyrosine kinases c-Met, VEGF, and EGF receptors, which are pivotal in carcinogenic pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR, are promising areas for investigation. nih.govgoogle.com Studies could assess the inhibitory potential of benzyl (2-quinolinylthio)acetate against a broad panel of kinases to identify specific targets.

Neurodegenerative Diseases: Quinolines have shown potential in treating Alzheimer's disease. mdpi.com One mechanism involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP, a key molecule in memory and learning pathways. nih.gov A synthesized quinoline derivative, compound 7a, was found to be a potent and selective PDE5 inhibitor that could rescue memory defects in animal models. nih.gov Another approach targets cholinesterases (AChE/BChE); certain quinolinyl-chromone derivatives are effective BChE inhibitors. mdpi.com Investigating whether this compound can modulate these or other neurological targets could open new avenues for neurotherapeutics.

Antimicrobial and Antiviral Activity: The quinoline core is central to many antimicrobial and antimalarial drugs. nih.govnih.gov Given the rise of drug-resistant pathogens, screening this compound against a diverse range of bacteria, fungi, parasites, and viruses is a critical research direction. nih.gov Its unique thioether linkage may offer a novel mechanism of action against resistant microbial strains.

Development of Advanced and Sustainable Synthetic Strategies for Scalable Production

To facilitate extensive biological evaluation and potential future development, efficient and environmentally friendly methods for synthesizing this compound are required.

Green Chemistry Approaches: Traditional organic synthesis often relies on hazardous reagents and solvents. Future synthetic strategies should prioritize green chemistry principles. researchgate.net The use of magnetic nanoparticles as recyclable catalysts for quinoline synthesis represents a significant advancement in this area. researchgate.net Similarly, for the esterification step, solid acid catalysts like zeolites or cation exchange resins can replace corrosive liquid acids like sulfuric acid, offering benefits in terms of reusability and reduced waste. google.comgeniusjournals.orgscispace.com

Flow Chemistry and Process Optimization: Continuous flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processing. Developing a flow-based synthesis for this compound could streamline its production. This might involve, for example, a flow diazotization process or other modern synthetic reactions. acs.org

Catalytic Innovations: Research into novel catalysts for both the formation of the quinoline ring and the subsequent thio-esterification is crucial. For instance, palladium-catalyzed methods like the Suzuki and Buchwald-Hartwig couplings are powerful tools for constructing complex quinoline derivatives. nih.gov Exploring new catalytic systems could lead to higher yields, greater purity, and milder reaction conditions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govresearchgate.net

De Novo Design and Library Generation: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules from scratch. oncodesign-services.com These tools could be used to create a focused library of analogues of this compound, each with predicted improvements in activity, selectivity, or pharmacokinetic properties. springernature.com

Predictive Modeling (QSAR and ADME/T): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of compounds based on their structural features. oncodesign-services.com ML algorithms can build robust QSAR models to guide the optimization of the this compound scaffold. Furthermore, AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties, helping to identify and eliminate candidates with poor drug-like characteristics early in the discovery process. nih.gov

Target Identification and Interaction Modeling: AI tools like AlphaFold have dramatically improved the prediction of protein 3D structures. oncodesign-services.com These structural models can be used for large-scale virtual screening of this compound against thousands of potential biological targets. This computational approach can rapidly identify promising drug-target interactions, which can then be validated experimentally, saving significant time and resources. nih.govoncodesign-services.com

Potential for Prodrug Development and Targeted Delivery Systems

The chemical structure of this compound, specifically its ester linkage, makes it an interesting candidate for prodrug strategies and advanced delivery systems.

Prodrug Strategies: A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. taylorandfrancis.com Carrier-linked prodrugs, often esters, are designed to improve properties like solubility or bioavailability. taylorandfrancis.comnih.gov this compound could function as a prodrug, releasing an active metabolite like 2-mercaptoquinoline or benzyl alcohol upon enzymatic hydrolysis in vivo. nih.gov This approach could enhance water solubility and control the release of the active compound. nih.govacs.org

Targeted Drug Delivery: To increase efficacy and reduce systemic toxicity, targeted delivery systems can be employed. mdpi.com Encapsulating this compound within nanocarriers such as liposomes or polymeric nanoparticles could improve its pharmacokinetic profile and allow for targeted accumulation in specific tissues, such as tumors or inflamed sites. mdpi.com Modern formulations like mucoadhesive films could also be explored for localized delivery. mdpi.com

Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology

The multifaceted nature of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. nih.govecorfan.org Realizing the full potential of this compound will require synergy between experts from various fields.

Medicinal Chemistry and Pharmacology: Synthetic chemists are needed to develop efficient synthetic routes and create libraries of analogues, while pharmacologists and biochemists are essential for performing biological assays and elucidating mechanisms of action. nih.govjddtonline.info

Computational and Data Science: Collaboration with computational chemists and data scientists is crucial for implementing the AI/ML strategies discussed, from de novo design to predictive modeling. researchgate.netnih.gov

Material Science and Pharmaceutical Technology: Developing advanced drug delivery systems requires the expertise of material scientists and pharmaceutical technologists to design, fabricate, and test novel formulations like nanoparticles or prodrug conjugates. mdpi.com

By fostering these interdisciplinary collaborations, the scientific community can systematically investigate the chemical, biological, and therapeutic properties of this compound, paving the way for the potential development of a novel therapeutic agent.

Q & A

Q. What are the common synthetic routes for benzyl (2-quinolinylthio)acetate in laboratory settings?

  • Methodological Answer: The synthesis of benzyl esters, including derivatives like this compound, typically employs catalytic strategies. Key methods include:
  • Enzymatic Transesterification: Lipases such as Novozym®435 (immobilized Candida antarctica lipase B) catalyze reactions between benzyl alcohol and acyl donors (e.g., vinyl acetate) in solvents like n-heptane. Optimal conditions include 300 rpm stirring and 40–60°C .
  • Phase-Transfer Catalysis (PTC): Using tetrabutylammonium bromide, reactions proceed under mild conditions (e.g., 60–80°C) with benzyl chloride and sodium acetate. PTC enhances reaction rates by facilitating ion transfer between phases .
  • Solid Acid Catalysts: Ammonium cerium phosphate (e.g., (NH₄)₂Ce(PO₄)₂·H₂O) enables esterification under solvent-free conditions. Uniform experimental design and data mining optimize parameters like molar ratios (acid:alcohol) and catalyst loading (3–5 wt%) .

Table 1: Comparison of Catalytic Methods

CatalystReaction TypeConditionsYield (%)Key Reference
Novozym®435Transesterificationn-Heptane, 300 rpm, 50°C85–90
Tetrabutylammonium BrPTC70°C, 6–8 hours75–80
Ammonium cerium phosphateEsterificationSolvent-free, 100°C, 4 hours90–95

Q. How should researchers handle this compound to ensure safety?

  • Methodological Answer:
  • Toxicity Considerations: Benzyl acetate derivatives exhibit neurobehavioral toxicity (e.g., seizures at high doses) and potential carcinogenicity (e.g., pancreatic acinar cell adenomas in rats) .
  • PPE Requirements: Use CE-certified nitrile gloves (EN 374-1:2016), safety goggles, and lab coats. Ensure ventilation (≥10 air changes/hour) to limit inhalation exposure .
  • Waste Disposal: Collect organic waste in sealed containers labeled "H412: Harmful to aquatic life." Avoid drain disposal; treat via incineration or licensed hazardous waste facilities .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer:
  • GC-MS/MS: Quantifies trace impurities and degradation products in e-vapor aerosols or reaction mixtures. Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) .
  • HPLC-PDA: Resolves structural analogs using a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (60:40 to 90:10 over 20 minutes) .
  • NMR (¹H/¹³C): Confirms regiochemistry (e.g., quinolinylthio substitution) via δ 7.8–8.6 ppm (aromatic protons) and δ 170–175 ppm (ester carbonyl) .

Advanced Research Questions

Q. How can kinetic modeling optimize the enzymatic synthesis of benzyl esters?

  • Methodological Answer: Apply bisubstrate Ping-Pong kinetics to model transesterification:
    v=Vmax[A][B]KmA[B]+KmB[A]+[A][B]v = \frac{V_{\text{max}}[A][B]}{K_m^A[B] + K_m^B[A] + [A][B]}

Where AA = benzyl alcohol, BB = acyl donor (e.g., vinyl acetate). Determine KmAK_m^A, KmBK_m^B, and VmaxV_{\text{max}} via nonlinear regression of initial rate data. Novozym®435 exhibits KmA=0.45K_m^A = 0.45 mM and KmB=0.28K_m^B = 0.28 mM in n-heptane . Validate models using residual analysis (R² > 0.95).

Q. What strategies exist for catalyst optimization in benzyl ester synthesis?

  • Methodological Answer:
  • Immobilized Enzymes: Screen lipases (e.g., Lipozyme® TLIM vs. Novozym®435) for activity retention after 10 cycles. Novozym®435 retains >85% activity due to stable acrylic resin support .
  • Solid Acid Catalysts: Use response surface methodology (RSM) to optimize ammonium cerium phosphate synthesis. Key factors: Ce⁴⁺/PO₄³⁻ molar ratio (1:2) and calcination temperature (500°C) .
  • Hybrid Catalysts: Combine enzymes with ionic liquids (e.g., [BMIM][PF₆]) to enhance substrate solubility and turnover frequency (TOF) by 2–3× .

Q. How does the toxicity profile of this compound influence experimental design?

  • Methodological Answer:
  • In Vivo Studies: Dose rodents via oral gavage (LD₅₀ = 1.6 g/kg) and monitor for hepatocellular adenomas over 24 months. Use OECD 453 guidelines for carcinogenicity testing .
  • Ecotoxicity Mitigation: Limit environmental release by implementing closed-loop reaction systems. Measure PNEC (Predicted No-Effect Concentration) for aquatic organisms (PNEC = 0.01 mg/L) .
  • In Vitro Alternatives: Use HepG2 cells for neurotoxicity screening (IC₅₀ = 250 µM). Apply OECD 249 (THP-1 cell line) for immunotoxicity assessment .

Contradictions and Limitations

  • Toxicity Data Discrepancies: While acute toxicity (e.g., skin irritation) is well-documented , chronic effects (e.g., carcinogenicity) require validation in non-rodent models .
  • Catalyst Stability: Novozym®435 deactivates above 60°C, limiting high-temperature applications. Solid acids (e.g., cerium phosphate) offer thermal stability but require post-reaction filtration .

Key Recommendations

  • Prioritize enzymatic methods for green chemistry compliance (E-factor < 5).
  • Integrate toxicity screening early in synthetic route development to avoid downstream hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.